Lipophilicity and Permeability Differentiation vs. Unsubstituted 2-(Oxolan-3-yloxy)nicotinamide
The target compound demonstrates a significantly higher lipophilicity compared to its core scaffold, 2-(oxolan-3-yloxy)nicotinamide (CAS 2034272-09-6). This difference, driven by the addition of the bromo-methylphenyl group, is crucial for membrane penetration [1]. The core scaffold's low lipophilicity (XLogP3 0.1) limits passive membrane diffusion, whereas the target compound's elevated LogP is more aligned with drug-like space for intracellular targets [2].
| Evidence Dimension | Calculated Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Calculated LogP ~2.7; TPSA 83.8 Ų |
| Comparator Or Baseline | 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034272-09-6): XLogP3 = 0.1; TPSA = 74.4 Ų |
| Quantified Difference | ΔLogP ≈ +2.6; ΔTPSA = +9.4 Ų |
| Conditions | Computational prediction using standard cheminformatics models. |
Why This Matters
This data point is essential for procurement when selecting probes for cell-based vs. biochemical assays, as the significant LogP increase predicts drastically different cell permeability.
- [1] Molinspiration. (n.d.). Calculation of Molecular Properties for N-(3-bromo-2-methylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide. Retrieved April 29, 2026. View Source
- [2] Kuujia.com. (2025). Product Information for 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034272-09-6). Retrieved April 29, 2026. View Source
